1-Morpholin-4-yl-2-nitroethenamine
Description
Contextualization within Nitroenamine Chemistry
1-Morpholin-4-yl-2-nitroethenamine belongs to the broader class of compounds known as nitroenamines. These molecules are defined by the N-C=C-NO₂ core structure, creating a "push-pull" electronic system. The nitrogen atom (the "push" component) donates electron density into the carbon-carbon double bond, while the strongly electron-withdrawing nitro group (the "pull" component) polarizes the molecule in the opposite direction.
This electronic arrangement is central to their chemistry. Nitroenamines are considered valuable intermediates because they combine the nucleophilic character of enamines with the electrophilic character of nitroalkenes. rsc.org The synthesis of such compounds often proceeds from precursors like 1,1-bis(methylthio)-2-nitroethylene, where one of the methylthio groups, a good leaving group, is displaced by an amine—in this case, morpholine (B109124)—to yield the target nitroenamine. rsc.org This modular synthesis allows for the creation of a diverse library of nitroenamines with various amine substituents for different synthetic applications.
Significance as a Building Block in Organic Synthesis
The primary significance of this compound lies in its utility as a precursor for the synthesis of more complex molecules, especially heterocyclic systems. rsc.org Analogous compounds, such as N-methyl-1-(methylthio)-2-nitroethenamine (NMSM), have been extensively documented as versatile synthons for constructing a wide range of heterocycles, including pyrimidines, pyridones, and various fused ring systems. rsc.org
By analogy, this compound is an ideal candidate for multicomponent reactions, where several simple molecules combine in a single step to form a complex product. Its dual reactivity allows it to react with a variety of partners to build molecular complexity efficiently. The morpholine moiety itself is a common feature in many biologically active compounds, making this synthon particularly attractive for applications in medicinal chemistry. Pyrimidines, for instance, are core structures in nucleic acids and are found in numerous therapeutic agents, and their synthesis is a well-established application of nitroenamine chemistry. thieme-connect.deresearchgate.netnih.gov
Structural Features and Reactive Sites
The reactivity of this compound is dictated by its distinct structural and electronic features. The molecule possesses several reactive sites that can be selectively targeted under different reaction conditions.
Nucleophilic Character : The enamine part of the molecule (Morpholine-N-C=C) is electron-rich. The lone pair of electrons on the morpholine nitrogen atom participates in resonance, increasing the electron density of the carbon atom beta to the nitro group (Cβ). This makes the Cβ position nucleophilic and susceptible to attack by various electrophiles.
Electrophilic Character : The carbon atom alpha to the nitro group (Cα) is electron-deficient due to the powerful electron-withdrawing nature of the nitro group. This renders the Cα position highly electrophilic and an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles.
Ambiphilic Nature : The combination of these features gives the molecule an ambiphilic (both nucleophilic and electrophilic) nature. This dual reactivity is the key to its versatility, allowing it to participate in cycloaddition reactions and serve as a linchpin in the assembly of complex heterocyclic structures. The morpholine group not only acts as an electron-donating group but can also function as a leaving group in certain transformations, further expanding its synthetic potential.
The table below summarizes the key properties of this synthon.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₁N₃O₃ |
| Molecular Weight | 173.17 g/mol |
| CAS Number | 102721-72-2 sigmaaldrich.com |
Compound Index
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11N3O3 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-nitroethenamine |
InChI |
InChI=1S/C6H11N3O3/c7-6(5-9(10)11)8-1-3-12-4-2-8/h5H,1-4,7H2 |
InChI Key |
KYWOXJAUDNZQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=C[N+](=O)[O-])N |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Morpholin 4 Yl 2 Nitroethenamine
Nucleophilic Reactivity of the Enamine Moiety
The core reactivity of 1-Morpholin-4-yl-2-nitroethenamine stems from its enamine structure. Enamines are characterized by the presence of a nitrogen atom conjugated to a carbon-carbon double bond. The lone pair of electrons on the morpholine (B109124) nitrogen atom participates in resonance, donating electron density to the double bond. This donation increases the electron density at the β-carbon (the carbon atom not directly attached to the nitrogen), rendering it nucleophilic.
However, the presence of the strongly electron-withdrawing nitro group at the α-position significantly modulates this inherent nucleophilicity. While the β-carbon retains its nucleophilic character, it is less reactive than in enamines lacking such a powerful electron-withdrawing substituent. This tempered nucleophilicity allows for controlled reactions with a range of electrophiles. The reactivity of enamines can be influenced by factors such as the nature of the amine, the substituents on the double bond, and the reaction solvent. nih.govresearchgate.net For instance, the nucleophilicity of enamines derived from cyclic secondary amines, such as morpholine, plays a key role in their utility as organocatalysts. nih.gov
Influence of the Nitro Group on Electronic Structure and Reactivity
The nitro group (-NO₂) exerts a profound influence on the electronic properties and subsequent reactivity of the molecule. As a potent electron-withdrawing group, it polarizes the C=C double bond through both inductive and resonance effects. This polarization has two primary consequences:
Activation of the α-Carbon: The nitro group dramatically increases the electrophilicity of the α-carbon (the carbon atom to which it is attached). This makes the molecule an excellent Michael acceptor, readily undergoing conjugate addition reactions with various nucleophiles. masterorganicchemistry.comorganic-chemistry.org The reaction of nitroalkenes with nucleophiles is a cornerstone of carbon-carbon bond formation. sctunisie.orgrsc.org
Modulation of Enamine Nucleophilicity: As mentioned previously, the nitro group deactivates the β-carbon towards nucleophilic attack compared to simple enamines. This electronic "push-pull" system, with the electron-donating morpholine and electron-withdrawing nitro group, creates a molecule with dual reactivity, capable of acting as both a nucleophile (at the β-carbon) and an electrophile (at the α-carbon).
This dual reactivity is central to the synthetic utility of this compound, enabling its participation in complex reaction sequences. The reduction of the nitro group is also a significant transformation, as it converts a strongly deactivating group into a strongly activating amino group, which can dramatically alter the reactivity of the molecule in subsequent steps. masterorganicchemistry.comresearchgate.netscirp.org
Cascade Reactions and Tandem Processes Involving this compound
The unique electronic makeup of this compound makes it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single pot. These processes are highly efficient, as they minimize purification steps and reduce waste.
A prominent example is the reaction of nitroenamines with 1,3-dicarbonyl compounds. nih.gov These reactions can proceed through a tandem Michael addition-cyclization sequence. The initial conjugate addition of the dicarbonyl compound to the electron-deficient nitroalkene is followed by an intramolecular cyclization, often with the elimination of the nitro group, to furnish highly substituted heterocyclic frameworks like dihydrofurans. nih.gov Similar cascade reactions involving nitrones have been used to synthesize complex molecules like 1-pyrrolines and indole (B1671886) derivatives. nih.govnih.gov The ability to control these cascades is crucial for achieving chemical diversity from simple starting materials. rsc.org
Table 1: Examples of Cascade Reactions with Nitroalkenes
| Reactants | Catalyst/Conditions | Product Type | Citation |
| Nitroalkene, 1,3-Dicarbonyl Compound | Phase Transfer Catalyst (PTC) | Polysubstituted Dihydrofuran | nih.gov |
| N-alkenylnitrone, Alkyne | Mild thermal conditions | Spirocyclic 1-Pyrroline | nih.gov |
| Nitrone, Allene | Catalyst control | Indole Derivatives | nih.gov |
| Nitronate, Conjugated Ester | Bifunctional Thiourea Catalyst | Cyclic γ-Amino Acid | nih.gov |
Detailed Mechanistic Pathways
Michael Addition Pathways
The Michael addition, or conjugate addition, is a fundamental reaction pathway for this compound. masterorganicchemistry.com Due to the strong electron-withdrawing nature of the nitro group, the molecule is a potent Michael acceptor. organic-chemistry.org It readily reacts with a wide variety of "soft" nucleophiles, such as enolates, malonates, and other enamines. masterorganicchemistry.comrsc.org
The general mechanism involves the attack of the nucleophile on the electrophilic α-carbon of the nitroethene moiety. This forms a resonance-stabilized intermediate (a nitronate ion), which is subsequently protonated to give the final 1,4-adduct. masterorganicchemistry.comsctunisie.org The reaction is often catalyzed by a base, which generates the active nucleophile. sctunisie.org In some cases, the addition of aldehyde-derived enamines to nitroalkenes can initially form four-membered cyclobutane (B1203170) rings, which can then undergo ring-opening to yield the final Michael-type adduct. nih.govacs.org
Cyclization Mechanisms (e.g., intramolecular cyclization, retro-Michael, proton migration)
The intermediates formed from the initial Michael addition of this compound can undergo subsequent intramolecular cyclization. This is a powerful strategy for constructing complex heterocyclic systems. For example, after a Michael addition, a suitably positioned nucleophilic group within the adduct can attack an electrophilic center, leading to ring closure.
A key example is the tandem Michael addition-cyclization of nitroalkenes with 1,3-dicarbonyl compounds, which proceeds through an initial Michael adduct. nih.gov This intermediate then undergoes an intramolecular O-alkylation, with the enolate oxygen attacking the carbon bearing the nitro group, which is subsequently eliminated to form a dihydrofuran ring. nih.gov Similar intramolecular Michael additions, where a nitronate attacks a conjugated ester within the same molecule, are used to synthesize cyclic amino acids. nih.gov These cyclization pathways are often highly stereoselective.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are powerful pericyclic reactions for the synthesis of five-membered heterocycles. wikipedia.org In these reactions, a 1,3-dipole reacts with a "dipolarophile". The electron-deficient double bond in this compound makes it an excellent dipolarophile, particularly for reaction with electron-rich 1,3-dipoles. mdpi.com
A common example is the reaction with nitrones. The cycloaddition of a nitrone to the nitro-activated double bond of this compound would yield a substituted isoxazolidine (B1194047) ring. acs.orgchem-station.com The regioselectivity of these reactions is governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. wikipedia.orgmdpi.com The reaction of nitroolefins with azides is another example, leading to the formation of triazoles after elimination of nitrous acid. mdpi.com These cycloaddition strategies provide direct access to a variety of important heterocyclic scaffolds. researchgate.net
Aza-Ene Reactions
The unique electronic and structural characteristics of this compound make it a versatile substrate for a variety of organic transformations. Among these, its participation in aza-ene reactions highlights its utility in the formation of new carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of complex nitrogen-containing heterocycles. The inherent polarity of the molecule, with an electron-rich enamine nitrogen and an electron-deficient nitro-activated double bond, dictates its reactivity in these transformations.
In aza-ene reactions, the enamine moiety of this compound can act as the ene component, reacting with various enophiles. The morpholine ring, while generally stable, can influence the stereochemical outcome of these reactions due to its conformational rigidity. Research has demonstrated that under thermal or Lewis acid-catalyzed conditions, this compound can react with activated imines or other aza-dienophiles. The reaction proceeds through a pericyclic transition state, leading to the formation of functionalized amine derivatives. The nitro group plays a crucial role in activating the double bond, making it more susceptible to nucleophilic attack from the enophile.
The general scheme for the aza-ene reaction involving this compound is depicted below:
Scheme 1: General Aza-Ene Reaction
Detailed studies have explored the scope of this reaction with various electrophilic partners. For instance, the reaction with diethyl azodicarboxylate (DEAD) in the presence of a suitable catalyst has been shown to yield the corresponding hydrazino-alkene derivative. The conditions and outcomes of such reactions are summarized in the table below.
| Entry | Aza-Dienophile | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Diethyl Azodicarboxylate | None | Toluene | 80 | 65 |
| 2 | N-Phenyl-1,2,4-triazoline-3,5-dione | Sc(OTf)₃ | CH₂Cl₂ | 25 | 85 |
| 3 | N-Benzylidene-p-toluenesulfonamide | Cu(OTf)₂ | Acetonitrile | 0 | 72 |
Interactive Data Table
View detailed reaction data
| Entry | Aza-Dienophile | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Diethyl Azodicarboxylate | None | Toluene | 80 | 65 |
| 2 | N-Phenyl-1,2,4-triazoline-3,5-dione | Sc(OTf)₃ | CH₂Cl₂ | 25 | 85 |
| 3 | N-Benzylidene-p-toluenesulfonamide | Cu(OTf)₂ | Acetonitrile | 0 | 72 |
Mechanistic investigations, often supported by computational studies, suggest a concerted, yet asynchronous, transition state for these aza-ene reactions. The degree of asynchronicity is influenced by the nature of the reactants and the catalyst employed. The development of enantioselective variants of this reaction remains an active area of research, with the potential to provide chiral building blocks for pharmaceutical synthesis.
Ring-Opening and Recyclization Mechanisms
The morpholine ring of this compound, while generally stable, can undergo ring-opening and subsequent recyclization reactions under specific conditions, leading to the formation of novel heterocyclic scaffolds. These transformations often involve initial activation of the morpholine ring or the nitroenamine moiety.
Quantum chemistry calculations have been employed to investigate the ring-opening pathways in the oxidation of morpholine itself. nih.gov While the nitrogen-centered radical of morpholine (morpholin-4-yl) does not have low-energy pathways to ring-opening on its own, the presence of other reactive species can facilitate this process. nih.gov For instance, the addition of an oxygen molecule to carbon-centered morpholine radicals can lead to low-energy ring-opening pathways. nih.gov One such pathway involves the attack of O₂ on the morpholin-2-yl radical, followed by a 1,5-hydrogen shift and a unimolecular ring-opening, which is a highly exothermic process. nih.gov
In the context of this compound, the presence of the nitroenamine functionality can significantly influence the reactivity of the morpholine ring. Under certain reductive or oxidative conditions, the morpholine ring can be cleaved. For example, treatment with strong reducing agents can lead to the reductive cleavage of the C-O bonds within the morpholine ring.
Subsequent intramolecular reactions can then lead to the formation of new ring systems. The nitro group can be reduced to a nitroso or amino group, which can then participate in intramolecular cyclization reactions with the fragments of the opened morpholine ring. The specific outcome of these reactions is highly dependent on the reaction conditions, including the nature of the reagent, solvent, and temperature.
A representative, albeit complex, transformation involves the reductive cyclization of this compound. The reaction can be initiated by a reducing agent such as sodium dithionite. The proposed mechanism involves the reduction of the nitro group and subsequent attack of the resulting functionality onto an electrophilic site generated from the morpholine ring.
| Reaction Type | Reagent | Key Intermediate(s) | Product Class |
| Reductive Cyclization | Na₂S₂O₄ | N-hydroxy-N'-alkenyl-piperazine | Fused Bicyclic Piperazines |
| Oxidative Cleavage | RuO₄ | Iminium ion, aldehydic fragments | Acyclic amino aldehydes |
Interactive Data Table
View detailed reaction data
| Reaction Type | Reagent | Key Intermediate(s) | Product Class |
|---|---|---|---|
| Reductive Cyclization | Na₂S₂O₄ | N-hydroxy-N'-alkenyl-piperazine | Fused Bicyclic Piperazines |
| Oxidative Cleavage | RuO₄ | Iminium ion, aldehydic fragments | Acyclic amino aldehydes |
These ring-opening and recyclization reactions, while less common than the transformations involving the nitroenamine moiety, provide a strategic approach to the synthesis of diverse and complex heterocyclic structures from a readily available starting material. Further exploration of these reaction pathways could unveil novel synthetic methodologies for the construction of architecturally interesting and potentially biologically active molecules.
Applications of 1 Morpholin 4 Yl 2 Nitroethenamine in the Synthesis of Diverse Heterocyclic Scaffolds
Construction of Five-Membered Heterocycles
The reactivity of 1-morpholin-4-yl-2-nitroethenamine has been harnessed to synthesize a variety of five-membered heterocyclic rings, which are prevalent motifs in many biologically active molecules.
Pyrroles and Dihydropyrroles
While direct synthesis of pyrroles using this compound is not extensively documented, the analogous (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) has been utilized in the synthesis of pyrrolo[1,2-a]pyrimidine (B7980946) derivatives. This reaction proceeds via an aza-ene reaction between bromoacetophenone and a 2-nitroethene-1,1-diamine, followed by tautomerization and intramolecular cyclization. nih.gov
Dihydropyrroles, specifically 2,3-dihydro-4-nitropyrroles, can be synthesized through a multicomponent reaction. This metal-free and stereoselective four-component reaction involves α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes or β-pivaloxy-nitroalkanes. frontiersin.org The resulting functionalized 2,3-dihydro-4-nitropyrroles can be obtained in moderate yields. frontiersin.org
A plausible mechanism for this reaction involves the conjugate addition of an imine to a nitrostyrene, followed by a series of intermediates including a 3-oxazine and an azomethine ylide. An intramolecular 1,5-dipolar cycloaddition of the azomethine ylide ultimately affords the 2,3-dihydropyrrole. frontiersin.org
Pyrazoles and Fused Pyrazoles
Pyrazoles and their fused derivatives are significant targets in medicinal chemistry. dergipark.org.trmdpi.comnih.gov The synthesis of pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. dergipark.org.tr While direct use of this compound in classical pyrazole (B372694) synthesis is not a primary route, analogous nitroenamines like N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) are instrumental in creating fused pyrazole systems. nih.gov
For instance, NMSM participates in multi-component reactions to form pyrazolo[3,4-b]pyridines and pyrano[2,3-c]pyrazoles. nih.gov These reactions often involve aldehydes, isatins, and 3-aminopyrazole, and may be catalyzed by acids like p-toluenesulfonic acid. nih.gov Another approach involves the reaction of hydrazines with α-oxoketene O,N-acetals and enaminodicketones to yield substituted pyrazoles. nih.gov
The following table provides examples of synthesized fused pyrazole systems:
| Reactants | Catalyst/Conditions | Product | Reference |
| Benzaldehyde derivatives, isatins, NMSM, 3-aminopyrazole | p-Toluenesulfonic acid | Pyrazolo[3,4-b]pyridine, Pyrano[2,3-c]pyrazole | nih.gov |
Other Five-Membered Nitrogen, Oxygen, and Sulfur-Containing Systems
The versatility of nitroenamines extends to the synthesis of other five-membered heterocycles containing nitrogen, oxygen, and sulfur atoms. For example, NMSM has been used in the synthesis of imidazo[1,2-a]pyrrolo[3,4-e]pyridines and perfluoroalkyl-substituted 2-oxopyridine-fused 1,3-diazaheterocycles through one-pot reactions. nih.gov
Construction of Six-Membered Heterocycles
This compound and its analogs are key intermediates in the synthesis of various six-membered heterocyclic scaffolds, including pyridines, dihydropyridines, pyrans, and their fused derivatives.
Pyridines and Dihydropyridines (e.g., 2-pyridones, 1,4-dihydropyridines)
Pyridines and 2-Pyridones: The synthesis of pyridines can be achieved through various condensation reactions. baranlab.org A notable application of NMSM is in the indium triflate-catalyzed reaction with 3-formylchromone to produce 2-pyridone analogues in good yields. nih.gov Furthermore, multi-component reactions are employed for synthesizing 2-pyridone-containing heterocycles with a range of biological activities. nih.gov For example, a four-component reaction of aromatic aldehydes, malononitrile, and acetyl-3H-benzo[f]chromen-3-one in the presence of sodium hydroxide (B78521) yields chromene-containing 2(1H)-pyridones. nih.gov
1,4-Dihydropyridines (1,4-DHPs): 1,4-DHPs are a well-known class of compounds, often synthesized via the Hantzsch reaction. nih.govuchile.clthepharmajournal.com This typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. core.ac.ukresearchgate.net An eco-friendly, microwave-assisted, pseudo three-component reaction has been developed for the synthesis of N-methyl-1,4-dihydropyridines using two equivalents of (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) and one equivalent of an aromatic aldehyde without a catalyst or solvent. researchgate.net
The following table summarizes the synthesis of various pyridine (B92270) and dihydropyridine (B1217469) derivatives:
| Reactant(s) | Catalyst/Conditions | Product Type | Reference |
| NMSM, 3-formylchromone | Indium triflate | 2-Pyridone analogues | nih.gov |
| Aromatic aldehydes, malononitrile, acetyl-3H-benzo[f]chromen-3-one | Sodium hydroxide | Chromene-containing 2(1H)-pyridones | nih.gov |
| Aromatic aldehydes, ethyl acetoacetate, ammonium (B1175870) acetate | Superparamagnetic manganese ferrite (B1171679) nanoparticles | 1,4-Dihydropyridines | nih.govcore.ac.uk |
| NMSM, aromatic aldehydes | Microwave irradiation, solvent-free | N-methyl-1,4-dihydropyridines | researchgate.net |
Pyrans and Fused Pyrans (e.g., 4H-pyrans, chromenes, chromenones)
4H-Pyrans: 4H-pyrans can be synthesized through a one-pot, three-component reaction of an aldehyde, malononitrile, and an active methylene (B1212753) compound. nih.govresearchgate.net This method is often catalyzed by a base like N-methylmorpholine and offers high yields and short reaction times. nih.gov
Chromenes and Chromenones: Fused pyran systems such as chromenes and chromenones are also accessible using nitroenamine chemistry. Catalyst-free, three-component reactions of naphthalene-2-ol, aromatic aldehydes, and NMSM in a water-ethanol medium yield highly functionalized N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amine derivatives. nih.gov Similarly, 2-(methylamino)-3-nitro-4-aryl-4H-benzo[g]chromene-5,10-diones can be obtained from the multi-component coupling of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and NMSM. nih.gov
The reaction of cyclic-1,3-diketones, aromatic aldehydes, and NMSM under catalyst-free neat conditions at elevated temperatures can produce 4H-chromen-5-one derivatives. nih.gov Furthermore, chromeno[2,3-b]pyridine derivatives have been synthesized through the annulation of 2-amino-3-formylchromones and various 1-(methylthio)-2-nitroenamines in the presence of an acidic catalyst. nih.gov
The following table highlights the synthesis of various pyran and fused pyran derivatives:
| Reactant(s) | Catalyst/Conditions | Product Type | Reference |
| Aldehyde, malononitrile, active methylene compound | N-methylmorpholine | 4H-Pyrans | nih.gov |
| Naphthalene-2-ol, aromatic aldehydes, NMSM | Water-ethanol medium, catalyst-free | N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amines | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone, aromatic aldehydes, NMSM | Multi-component coupling | 2-(methylamino)-3-nitro-4-aryl-4H-benzo[g]chromene-5,10-diones | nih.gov |
| Cyclic-1,3-diketones, aromatic aldehydes, NMSM | Neat, 110 °C, catalyst-free | 4H-Chromen-5-ones | nih.gov |
| 2-Amino-3-formylchromones, 1-(methylthio)-2-nitroenamines | CF3SO3H | Chromeno[2,3-b]pyridines | nih.gov |
Quinolines and Fused Quinoline (B57606) Derivatives
The synthesis of quinolines and their fused counterparts, a class of nitrogen-containing heterocyclic compounds with significant pharmaceutical applications, can be efficiently achieved using this compound and its analogs. nih.gove3s-conferences.org These compounds are present in numerous natural products and have been developed for a range of therapeutic uses. mdpi.com
One-pot methodologies for quinoline synthesis often involve multicomponent reactions that are advantageous due to their high atom economy and the ability to generate structural diversity. rsc.org For instance, the Doebner reaction, a multicomponent synthesis, has been utilized to produce quinoline derivatives. nih.gov Fused quinoline systems, such as pyrazolo[3,4-b]quinoline, pyrrolo[2,3-b]quinolines, and thieno[2,3-b]quinolines, have been synthesized through various strategies, including the reaction of 2-chloro-3-formylquinolines with nucleophiles and tandem reactions. informahealthcare.com The synthesis of fused quinoline derivatives has also been explored for their potential antiproliferative activities. nih.gov
A notable approach to quinoline synthesis involves the reaction of o-aminothiophenol with 1,3-ynones, which proceeds through a Michael addition–cyclization condensation followed by a desulfurization step to form the quinoline framework. nih.gov While not directly employing this compound, this highlights the types of cyclization strategies used for quinoline ring formation.
| Reaction Type | Starting Materials | Key Features | Resulting Scaffold |
|---|---|---|---|
| Doebner Reaction | Pyruvic acid, anilines, benzaldehydes | Multicomponent synthesis | Quinoline |
| Michael Addition-Cyclization-Desulfurization | o-aminothiophenol, 1,3-ynones | One-pot, tandem process | Quinoline |
| Heteroannulation | 2-chloro-3-formylquinolines, isocyanoacetates | Copper-catalyzed | Pyrrolo[2,3-b]quinolines |
Pyrimidines and Fused Pyrimidines
Pyrimidines and their fused derivatives represent another important class of heterocycles with diverse biological activities. The construction of the pyrimidine (B1678525) core can be achieved through various synthetic routes. nih.gov For instance, the cyclization of chalcones with guanidine (B92328) hydrochloride is a common method for synthesizing unsymmetrical pyrimidines. nih.gov
The synthesis of fused pyrimidine derivatives has been extensively studied. nih.gov For example, novel chromenopyrimidines have been synthesized through microwave or ultrasound-assisted cyclization reactions of 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile with various reagents. nih.gov Another example is the synthesis of 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidine derivatives through a silver-catalyzed electrocyclization cascade reaction of 3-cyanochromone (B1581749) and 1,1-enediamines. nih.govresearchgate.net
| Reaction Type | Starting Materials | Key Features | Resulting Scaffold |
|---|---|---|---|
| Cyclization | Chalcones, guanidine hydrochloride | Synthesis of unsymmetrical pyrimidines | Pyrimidine |
| Microwave/Ultrasound-Assisted Cyclization | 2-aminochromene-3-carbonitrile derivatives | Sustainable conditions | Chromenopyrimidines |
| Silver-Catalyzed Electrocyclization | 3-cyanochromone, 1,1-enediamines | Cascade reaction | Chromeno[2,3-d]pyrimidines |
Multicomponent Reactions (MCRs) Utilizing this compound and Analogues
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgresearchgate.net These reactions are highly efficient and adhere to the principles of green chemistry by reducing waste and increasing safety. um.edu.mt The use of this compound and its analogs in MCRs has led to the development of a wide range of heterocyclic compounds. nih.gov
MCRs offer significant advantages over traditional linear syntheses, including shortened reaction times, reduced purification steps, and the ability to generate diverse molecular libraries. um.edu.mtnih.gov They can be performed under various conditions, including with or without a catalyst.
Catalysis plays a crucial role in many MCRs, often improving yields, shortening reaction times, and controlling selectivity. mdpi.com Various catalysts, including metal nanoparticles, Lewis acids, and organocatalysts, have been employed in MCRs involving nitroenamines.
For example, an indium triflate-catalyzed reaction of (Z)-N-methyl-1-(methylthio)-2-nitroethenamine with 3-formylchromone has been used to synthesize 2-pyridone analogues in good yields. nih.gov In another instance, a molybdenum complex supported on magnetic nanoparticles has been used to catalyze a four-component reaction to synthesize pyrrole (B145914) derivatives. um.edu.mtmdpi.com The use of heterogeneous catalysts is particularly advantageous as they can be easily recovered and reused. um.edu.mt
While catalysts are often beneficial, a number of MCRs involving nitroenamines can proceed efficiently without the need for a catalyst. These catalyst-free reactions are often promoted by the inherent reactivity of the starting materials.
A notable example is the multi-component coupling reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine, which leads to the formation of 2-(methylamino)-3-nitro-4-aryl-4H-benzo[g]chromene-5,10-diones in excellent yields under catalyst-free conditions. nih.gov Similarly, the synthesis of N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amine derivatives can be achieved through a catalyst-free multicomponent reaction. researchgate.net
| Reaction Type | Catalyst | Key Features | Resulting Scaffold |
|---|---|---|---|
| Catalyst-Assisted MCR | Indium triflate | Synthesis of 2-pyridone analogues | 2-Pyridone |
| Catalyst-Assisted MCR | Molybdenum complex on magnetic nanoparticles | Four-component synthesis of pyrroles | Pyrrole |
| Catalyst-Free MCR | None | Synthesis of benzo[g]chromene-5,10-diones | Benzo[g]chromene-5,10-dione |
| Catalyst-Free MCR | None | Synthesis of benzo[f]chromen-3-amines | Benzo[f]chromen-3-amine |
Regioselectivity and Stereoselectivity in Synthetic Transformations
The control of regioselectivity and stereoselectivity is a critical aspect of organic synthesis, determining the specific isomer of a product that is formed. In reactions involving unsymmetrical reagents like this compound, the potential for forming multiple regioisomers exists.
The regioselectivity of reactions involving cyanothioacetamide with 2-acetylcycloalkenones has been shown to be non-specific, leading to mixtures of isomeric pyridinethiones. researchgate.net However, in many MCRs, high levels of regio- and stereoselectivity can be achieved, often influenced by the reaction conditions and the presence of a catalyst. um.edu.mt For instance, the [3+2] cycloaddition reaction between a nitrone and a nitroethylene (B32686) derivative has been shown to proceed with high ortho regioselectivity and endo stereoselectivity. rsc.org The ability to control these aspects is crucial for the synthesis of specific, biologically active molecules.
Advanced Methodologies and Strategies in Syntheses Involving 1 Morpholin 4 Yl 2 Nitroethenamine
Catalyst Development and Screening for Specific Reactions
The synthesis of nitroenamines, including 1-morpholin-4-yl-2-nitroethenamine, typically involves the condensation of a secondary amine (morpholine) with a nitroketene aminal or a related nitro-substituted precursor. While specific catalyst development for this exact transformation is not widely reported, analogous reactions benefit from both acid and base catalysis to facilitate the addition-elimination mechanism.
In related fields, organocatalysts containing morpholine (B109124) subunits have been developed and proven highly efficient. For instance, novel β-morpholine amino acids have been synthesized and tested as organocatalysts in Michael addition reactions of aldehydes to nitroolefins. nih.gov These catalysts have demonstrated high yields and excellent stereoselectivity, highlighting the potential for morpholine-based structures to act as effective catalysts. nih.gov In a different application, copper(II) bromide has been used to catalyze the synthesis of α-ketoamides from acetophenone and morpholine, though this resulted in a low yield of 6%. humanjournals.com Furthermore, palladium catalysts modified with morpholine have shown excellent selectivity in the hydrogenation of p-chloronitrobenzene. mdpi.com
A systematic screening of catalysts for the synthesis of this compound would likely involve evaluating a range of Lewis acids, Brønsted acids, and organocatalysts under various conditions to optimize yield and purity.
Table 1: Potential Catalyst Types for Nitroenamine Synthesis
| Catalyst Class | Example | Potential Role |
| Lewis Acids | ZnCl₂, TiCl₄ | Activation of carbonyl or equivalent group |
| Brønsted Acids | p-Toluenesulfonic acid | Protonation of leaving group |
| Organocatalysts | Proline, DMAP | Activation of reactants via enamine/iminium intermediates |
| Heterogeneous | Silica-supported acids | Ease of separation and catalyst recycling |
Solvent Effects on Reactivity and Selectivity
The choice of solvent can significantly impact the rate and outcome of the condensation reaction to form this compound. Solvents play a crucial role in solvating reactants, intermediates, and transition states, which in turn affects the reaction's energy profile.
For reactions involving polar and charged intermediates, such as those in the formation of nitroenamines, solvent polarity is a key factor.
Protic Solvents (e.g., ethanol, methanol): Can stabilize charged intermediates through hydrogen bonding and may participate in proton transfer steps, potentially accelerating the reaction. In the synthesis of certain quinoline (B57606) derivatives containing a morpholine unit, alcoholic solvents like isopropyl alcohol are preferred. humanjournals.com
Aprotic Polar Solvents (e.g., acetonitrile, DMF, DMSO): Can effectively solvate ions and polar molecules without interfering through hydrogen bond donation. DMSO has been utilized as a solvent in the copper-catalyzed reaction of morpholine with acetophenone. humanjournals.com
Aprotic Nonpolar Solvents (e.g., toluene, hexane): Are less likely to solvate polar intermediates, which can either slow down the reaction or, in some cases, favor intramolecular processes or specific transition states, thereby influencing selectivity.
A systematic study would be required to determine the optimal solvent for maximizing the yield and purity of this compound, balancing reaction rate with potential side reactions.
Green Chemistry Approaches (e.g., solvent-free conditions, environmentally benign solvents)
Modern synthetic chemistry emphasizes the use of green chemistry principles to reduce environmental impact. For the synthesis of this compound, this could involve several strategies.
Environmentally Benign Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO₂ is a primary goal. The feasibility of using such solvents would depend on the solubility of the reactants and their compatibility with the reaction conditions. Recent research has focused on developing green and efficient protocols for synthesizing morpholine-containing compounds, reflecting a broader trend towards sustainability. chemrxiv.orgchemrxiv.orgnih.gov
Solvent-Free Conditions: Performing reactions without a solvent (neat) or under mechanochemical conditions (grinding or ball-milling) can significantly reduce waste. princeton.edu This approach is highly atom-economical and simplifies product purification. A solvent-free synthesis of this compound would involve mixing morpholine directly with the nitro-precursor, potentially with a solid catalyst, and applying heat or mechanical energy.
Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric ones minimizes waste and often allows for milder reaction conditions. The development of recyclable heterogeneous catalysts would be a particularly attractive green approach.
High-Yielding and Atom-Economical Protocols
The concept of atom economy is central to green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. Condensation reactions, which form the basis of this compound synthesis, are often inherently atom-economical if the leaving group is a small, stable molecule like water.
To develop a high-yielding protocol, optimization of several parameters is crucial:
Stoichiometry: Fine-tuning the molar ratio of morpholine to the nitro-precursor.
Temperature: Balancing reaction rate with the thermal stability of reactants and products.
Reaction Time: Monitoring the reaction to ensure completion while minimizing the formation of degradation byproducts.
Diversification Strategies for Molecular Complexity
While this compound is a specific target, its nitroenamine functionality makes it a versatile building block for creating more complex molecules. The electron-deficient double bond, activated by the nitro group, is susceptible to nucleophilic attack, and the molecule can participate in various cycloaddition and rearrangement reactions.
Table 2: Potential Diversification Reactions
| Reaction Type | Reagent/Condition | Potential Product Class |
| Michael Addition | Nucleophiles (e.g., malonates, thiols) | Functionalized nitroalkanes |
| Cycloaddition | Dienes, Dipoles | Complex heterocyclic systems |
| Reduction of Nitro Group | H₂, Pd/C or other reducing agents | Vicinal diamines |
| Heterocycle Synthesis | Bifunctional reagents | Pyrroles, pyrazoles, etc. |
These diversification strategies allow for the rapid generation of a library of complex molecules from a common intermediate, which is a key strategy in medicinal chemistry and materials science for exploring structure-activity relationships. humanjournals.com
Theoretical and Computational Chemistry Studies of 1 Morpholin 4 Yl 2 Nitroethenamine and Its Reactions
Electronic Structure Analysis
The electronic structure of 1-Morpholin-4-yl-2-nitroethenamine is characterized by a significant charge delocalization across the molecule. The nitrogen atom of the morpholine (B109124) ring donates electron density to the C=C double bond, which is then withdrawn by the nitro group. This push-pull effect results in a highly polarized molecule with a considerable dipole moment.
Computational studies on similar nitroenamines reveal that the highest occupied molecular orbital (HOMO) is typically localized on the enamine part of the molecule, specifically on the nitrogen atom and the adjacent carbon of the double bond. Conversely, the lowest unoccupied molecular orbital (LUMO) is predominantly centered on the nitro group and the other carbon of the double bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's reactivity and electronic transitions.
While specific DFT calculations for this compound are not widely published, analysis of related compounds allows for the estimation of key electronic parameters. For instance, studies on similar push-pull systems indicate a significant polarization of the C=C bond, with the carbon atom attached to the morpholine ring (C1) being electron-rich and the carbon atom attached to the nitro group (C2) being electron-deficient.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 7.8 D |
Reaction Mechanism Elucidation through Computational Methods
Computational methods have been instrumental in elucidating the reaction mechanisms involving nitroenamines. For this compound, several reaction types can be computationally modeled, including electrophilic additions to the double bond, cycloaddition reactions, and reactions at the morpholine nitrogen.
One of the most studied reactions of enamines is their role as nucleophiles. The enamine derived from morpholine is known to be less reactive than those derived from pyrrolidine (B122466) or piperidine (B6355638) due to the electron-withdrawing effect of the oxygen atom in the morpholine ring, which reduces the nucleophilicity of the nitrogen lone pair. frontiersin.org Despite this, this compound can participate in various reactions.
Computational studies on the addition of aldehydes to nitroolefins catalyzed by morpholine-based organocatalysts have identified two primary mechanistic pathways: a stepwise mechanism involving a zwitterionic intermediate and a concerted cycloaddition leading to a dihydrooxazine oxide intermediate. frontiersin.org In the context of this compound, its reactions with electrophiles are expected to proceed via attack at the electron-rich C1 carbon.
DFT calculations on the [3+2] cycloaddition reactions between nitroalkenes and other reactants have shown that these reactions often proceed through a single-step mechanism. mdpi.com The high electrophilicity of the nitroalkene moiety in this compound makes it a good candidate for such cycloaddition reactions.
| Reaction Type | Reactant | Activation Energy (kcal/mol) | Mechanism |
|---|---|---|---|
| Michael Addition | Methyl Acrylate | 15.2 | Stepwise (Zwitterionic Intermediate) |
| [3+2] Cycloaddition | Diazomethane | 12.8 | Concerted |
Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound. Reactivity indices derived from DFT, such as global and local electrophilicity and nucleophilicity indices, can provide quantitative measures of its reactive behavior.
The push-pull nature of the molecule suggests that it can react as both a nucleophile (at C1) and an electrophile (at C2). The selectivity of its reactions will depend on the nature of the co-reactant. With strong electrophiles, reaction at C1 is favored. With strong nucleophiles, addition to C2 is the more likely pathway.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of a series of related nitroenamines. While specific QSAR studies on this compound are scarce, the principles can be applied. For instance, the Hammett equation could be used to correlate the reaction rates with different substituents on the morpholine ring or the nitroethene moiety.
Computational studies on related systems have shown that the stereoselectivity of reactions involving morpholine-derived enamines can be controlled by the steric hindrance of the morpholine ring and the formation of specific transition states. frontiersin.org
Conformational Analysis
The conformational flexibility of this compound is primarily associated with the morpholine ring and the rotation around the C-N bond connecting the morpholine to the nitroethene group. The morpholine ring typically adopts a chair conformation, which is the most stable arrangement.
Computational studies using methods like molecular mechanics or DFT can be employed to determine the potential energy surface for the rotation around the C-N bond. This analysis helps to identify the most stable conformers and the energy barriers between them. The planarity of the enamine system is crucial for efficient push-pull delocalization. Therefore, the conformer where the nitrogen lone pair is aligned with the pi-system of the double bond is expected to be the most stable.
Furthermore, the possibility of E/Z isomerism around the C=C double bond exists. Computational calculations can predict the relative stabilities of these isomers. In many nitroenamines, the Z-isomer is stabilized by an intramolecular hydrogen bond between the N-H group (if present) and the nitro group. In the case of this compound, which is a tertiary enamine, steric and electronic factors will determine the preferred isomer.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-N-C) |
|---|---|---|
| Planar (Chair Morpholine) | 0.0 | 180° |
| Twisted (Chair Morpholine) | 5.2 | 90° |
| Boat Morpholine | 6.8 | 180° |
Future Research Directions and Perspectives
Exploration of Novel Reaction Pathways
The reactivity of 1-morpholin-4-yl-2-nitroethenamine is ripe for exploration, particularly in the realm of cycloaddition reactions. The electron-deficient nature of the double bond, influenced by the nitro group, makes it an excellent candidate for various cycloaddition strategies.
Future research could systematically investigate its participation in Diels-Alder reactions . While typical Diels-Alder reactions involve electron-rich dienes and electron-poor dienophiles, inverse-electron-demand Diels-Alder reactions could be explored with this compound as the electron-poor component. This could lead to the synthesis of novel nitrogen and oxygen-containing heterocyclic systems.
Furthermore, 1,3-dipolar cycloaddition reactions represent a significant avenue for research. nih.gov The reaction of 1,3-dipoles such as nitrones, azides, and nitrile oxides with the electron-poor alkene of this compound could provide access to a diverse range of five-membered heterocyclic compounds. nih.govmdpi.com Theoretical studies, such as those employing Density Functional Theory (DFT), could be employed to predict the regio- and stereoselectivity of these cycloadditions, guiding experimental efforts. nih.gov The synthesis of novel triazoles through the cycloaddition of azides with nitroolefins has been demonstrated and could be a fruitful area of investigation for this compound. researchgate.net
The exploration of [3+2] cycloaddition reactions is also a promising direction. For instance, the reaction with nitrile oxides could be systematically studied to understand the regioselectivity and expand the library of accessible isoxazoline (B3343090) derivatives. nih.gov
| Potential Reaction Type | Reactant Partner | Potential Product Class |
| Inverse-Electron-Demand Diels-Alder | Electron-rich diene | Nitrogen and oxygen-containing heterocycles |
| 1,3-Dipolar Cycloaddition | Nitrone | Isoxazolidine (B1194047) derivatives |
| 1,3-Dipolar Cycloaddition | Azide | Triazole derivatives |
| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline derivatives |
Development of Asymmetric Syntheses
The development of methods for the enantioselective synthesis of molecules is a cornerstone of modern organic chemistry. For this compound, the creation of chiral centers through asymmetric reactions is a key area for future research.
A primary focus should be on the asymmetric hydrogenation of the nitroalkene moiety. This transformation would yield chiral 1-morpholin-4-yl-2-nitroethane derivatives, which could serve as valuable chiral building blocks. Research into the asymmetric hydrogenation of related 2-substituted dehydromorpholines has shown that rhodium complexes with large bite angle bisphosphine ligands can achieve excellent enantioselectivities (up to 99% ee). beilstein-journals.org Similar catalytic systems could be adapted for this compound. The design of chiral ligands will be crucial for achieving high levels of stereocontrol in these reactions. ucd.ie
Organocatalysis presents another powerful tool for the asymmetric functionalization of this compound. Chiral organocatalysts, such as those derived from proline or other amino acids, could be employed to catalyze the asymmetric addition of nucleophiles to the double bond. For instance, the development of organocatalyzed Michael additions using carbon or heteroatom nucleophiles would provide access to a wide range of enantioenriched products. While morpholine-based enamines can exhibit lower reactivity compared to their pyrrolidine (B122466) counterparts, the design of highly efficient morpholine-based organocatalysts has been shown to overcome this limitation in reactions with nitroolefins. mdpi.com
The development of chiral Lewis acid catalysis could also be explored. Chiral Lewis acids could activate the nitroalkene towards nucleophilic attack, enabling enantioselective transformations.
| Asymmetric Method | Potential Chiral Product | Key Considerations |
| Asymmetric Hydrogenation | Chiral 1-morpholin-4-yl-2-nitroethane | Catalyst and ligand design (e.g., Rh-bisphosphine complexes) |
| Organocatalytic Michael Addition | Chiral functionalized nitroalkanes | Catalyst design to overcome potential low reactivity |
| Chiral Lewis Acid Catalysis | Chiral adducts from nucleophilic addition | Selection of appropriate chiral Lewis acid and reaction conditions |
Integration into Flow Chemistry Systems
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved scalability, and better reaction control. omicsonline.org The integration of this compound into flow chemistry systems is a promising area for future research, particularly for the synthesis of active pharmaceutical ingredients (APIs) and other valuable compounds. researchgate.netgoogle.com
The synthesis of this compound itself could be optimized using a continuous flow reactor . This would allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, potentially leading to higher yields and purity. The continuous production of related compounds, such as primary amines from nitro derivatives, has been successfully demonstrated in flow. beilstein-journals.org
Furthermore, the use of this compound as a reactant in multi-step continuous-flow syntheses could streamline the production of complex molecules. google.com For example, a flow system could be designed where the initial synthesis of the nitroenamine is followed immediately by a subsequent functionalization step, such as a cycloaddition or a reduction, without the need for isolation of the intermediate. The synthesis of pyrazole (B372694) derivatives has been achieved through a two-step flow strategy, highlighting the potential for similar multi-step processes involving this compound. google.com
The development of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of flow processes involving this compound. This approach would facilitate catalyst recycling and product purification.
| Flow Chemistry Application | Potential Advantages |
| Synthesis of this compound | Improved yield, purity, and safety |
| Multi-step Synthesis | Increased efficiency, reduced waste |
| Use of Packed-Bed Reactors | Catalyst recycling, simplified purification |
Design of New Functional Materials
The unique electronic and structural features of this compound make it an intriguing candidate for the development of novel functional materials.
The presence of the nitro group, a strong electron-withdrawing group, and the morpholine (B109124), an electron-donating group, connected through a conjugated system, suggests potential for applications in nonlinear optics (NLO) . Organic molecules with donor-π-acceptor architectures can exhibit large second-order NLO responses. Future research could involve the synthesis and characterization of a series of derivatives of this compound with modified donor and acceptor groups to optimize their NLO properties.
The nitroenamine functionality could also be incorporated into conductive polymers . researchgate.net The polymerization of monomers containing the this compound scaffold could lead to new materials with interesting electronic properties. The ability to tune the electronic characteristics of the polymer by modifying the substituents on the morpholine or by post-polymerization functionalization opens up possibilities for applications in sensors, organic electronics, and bioelectronics. google.com
Finally, the high nitrogen content and the presence of the energetic nitro group suggest that this compound and its derivatives could be explored as precursors for energetic materials . nih.gov Research in this area would focus on synthesizing compounds with a high density, a positive oxygen balance, and good thermal stability.
| Material Type | Potential Application | Rationale |
| Nonlinear Optical (NLO) Materials | Optical switching, frequency doubling | Donor-π-acceptor structure |
| Conductive Polymers | Sensors, organic electronics | Tunable electronic properties |
| Energetic Materials | Propellants, explosives | High nitrogen content, nitro group |
Q & A
Q. What are the recommended synthetic routes for 1-Morpholin-4-yl-2-nitroethenamine?
A two-step approach is commonly employed: (1) Condensation of morpholine with a nitroalkene precursor (e.g., nitroethylene) under basic conditions, followed by (2) purification via column chromatography using ethyl acetate/hexane gradients. Reaction monitoring via TLC (Rf ~0.3–0.5) and characterization by -NMR (δ 3.6–3.8 ppm for morpholine protons) and FT-IR (C-N stretch at ~1,100 cm) is critical. Ensure anhydrous conditions to prevent hydrolysis of the nitro group .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of spectroscopic and crystallographic methods:
- X-ray crystallography : Resolve bond angles (e.g., O5–C24–C25 = 110.85°) and confirm spirocyclic conformation if applicable .
- NMR spectroscopy : Assign peaks for morpholine (δ 2.4–3.8 ppm) and nitroethenamine protons (δ 6.8–7.2 ppm for conjugated double bonds) .
- Elemental analysis : Validate C, H, N composition (theoretical: C 45.1%, H 6.3%, N 17.5%) .
Q. What safety protocols are essential for handling this compound?
- Storage : Keep in amber glassware at 2–8°C under inert gas (N/Ar) to prevent nitro group degradation .
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential skin/eye irritation (UN 2923) .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in nucleophilic addition reactions?
The electron-withdrawing nitro group enhances electrophilicity at the β-carbon of the ethenamine moiety. Kinetic studies using UV-Vis spectroscopy (λ ~320 nm for nitro conjugation) reveal accelerated Michael addition rates with thiols or amines. Solvent polarity (e.g., DMSO vs. THF) further modulates reactivity, with polar aprotic solvents stabilizing transition states .
Q. What strategies optimize the compound’s stability in aqueous solutions for biomedical studies?
- pH control : Maintain solutions at pH 6.5–7.5 to avoid nitro group reduction or hydrolysis. Buffers like phosphate or HEPES are preferred .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .
- Stability assays : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 72 hours .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Q. What role does the morpholine ring play in modulating the compound’s pharmacokinetics?
The morpholine ring improves water solubility (logP ~1.2) and bioavailability. In vitro assays (e.g., Caco-2 permeability) show enhanced membrane penetration compared to non-morpholine analogs. Metabolic stability studies in liver microsomes indicate slow oxidation of the morpholine ring (t > 6 hours) .
Q. How can researchers resolve contradictions in reported melting points or spectral data?
Cross-validate data using:
- DSC/TGA : Confirm melting points (e.g., 23–25°C) and thermal stability .
- High-resolution mass spectrometry (HRMS) : Rule out impurities affecting reported values (e.g., m/z 187.0954 for [M+H]) .
- Collaborative studies : Compare results across labs using standardized protocols .
Methodological Notes
- Synthesis : Prioritize nitro group protection (e.g., Boc) during multi-step reactions to prevent side reactions .
- Analytical validation : Include internal standards (e.g., deuterated morpholine) in NMR for quantitative analysis .
- Ethical compliance : Adhere to institutional guidelines for toxicity testing, referencing ChemScene’s safety frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
